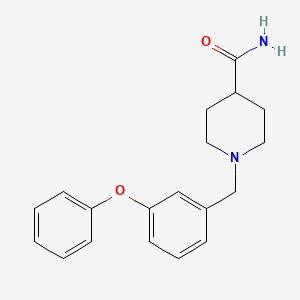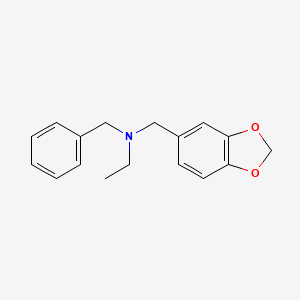![molecular formula C15H23NO3 B3852311 2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol](/img/structure/B3852311.png)
2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol
Overview
Description
2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a phenol group, an ethoxy group, and a piperidine ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Attachment of the Piperidine Ring to the Phenol: This step involves a nucleophilic substitution reaction where the piperidine ring is attached to the phenol ring, typically using a suitable leaving group and a base.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, often using ethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a cyclohexanol derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Lacks the piperidine ring and hydroxymethyl group, resulting in different chemical and biological properties.
6-Hydroxy-2-ethoxyphenol: Similar structure but lacks the piperidine ring.
3-(Hydroxymethyl)piperidine: Contains the piperidine ring and hydroxymethyl group but lacks the phenol and ethoxy groups.
Uniqueness
2-Ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenol and piperidine moieties allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
2-ethoxy-6-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-19-14-7-3-6-13(15(14)18)10-16-8-4-5-12(9-16)11-17/h3,6-7,12,17-18H,2,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWKFPAPRRYOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B3852228.png)
![N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline](/img/structure/B3852232.png)
![N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]butan-1-amine](/img/structure/B3852235.png)
![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one](/img/structure/B3852238.png)

![N-[(4-butoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine](/img/structure/B3852258.png)
![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B3852269.png)

![2-[Benzyl-[(2,4-difluorophenyl)methyl]amino]ethanol](/img/structure/B3852290.png)
![1-[3-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3852297.png)
![N-{4-[(2-ethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852306.png)
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride](/img/structure/B3852323.png)
